Copovithane
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Overview
Description
Copovithane is a synthetic polymer, specifically a copolymer of 1,3-bis(methylaminocarboxyl)-2-methylenepropanecarbamate and N-vinyl pyrrolidone . It is known for its low molecular weight and water solubility. This compound has shown significant antitumor activity in both in vitro and in vivo preclinical studies . Additionally, this compound acts as a nonspecific immune modulator, demonstrating immunorestorative activity in humans .
Preparation Methods
The synthesis of copovithane involves the copolymerization of 1,3-bis(methylaminocarboxyl)-2-methylenepropanecarbamate and N-vinyl pyrrolidone . The reaction conditions typically include the use of a suitable solvent and initiator to facilitate the polymerization process. Industrial production methods for this compound may involve solution mixing, melt blending, and in-situ polymerization techniques . These methods ensure the efficient dispersion and alignment of the polymer components, enhancing the physical and chemical properties of the final product .
Chemical Reactions Analysis
Copovithane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the polymer .
Scientific Research Applications
Copovithane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polymerization processes and reaction mechanisms . In biology and medicine, this compound’s antitumor activity makes it a valuable candidate for cancer therapy research . It has been shown to penetrate well into tumor tissues, achieving high tumor/plasma ratios, which is crucial for its effectiveness as an anticancer agent . Additionally, this compound’s immunomodulatory properties make it useful for studying immune responses and developing immunotherapies .
Mechanism of Action
The exact mechanism of action of copovithane is not fully understood . it is known to act as a nonspecific immune modulator, improving the helper and suppressor T cell ratio, enhancing in vitro cytotoxicity, and promoting lymphocyte blastogenic response . These immunologic effects contribute to its antitumor activity. Further research is needed to elucidate the molecular targets and pathways involved in this compound’s mechanism of action .
Comparison with Similar Compounds
Copovithane can be compared to other synthetic polymers with antitumor and immunomodulatory properties. Similar compounds include polyvinylpyrrolidone, polyethylene glycol, and poly(lactic-co-glycolic acid) . While these compounds share some similarities in their chemical structure and biological activity, this compound’s unique combination of 1,3-bis(methylaminocarboxyl)-2-methylenepropanecarbamate and N-vinyl pyrrolidone sets it apart . This unique composition contributes to its distinct antitumor and immunomodulatory effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H23N3O5 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;2-(methylcarbamoyloxymethyl)prop-2-enyl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O4.C6H9NO/c1-6(4-13-7(11)9-2)5-14-8(12)10-3;1-2-7-5-3-4-6(7)8/h1,4-5H2,2-3H3,(H,9,11)(H,10,12);2H,1,3-5H2 |
InChI Key |
KLHOCOQBFKYOMR-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
Canonical SMILES |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
Synonyms |
2-methylene-1,3-propanediyl-bis(methylcarbamate)-N-vinylpyrrolidone copolymer Bay i 7433 Bay i-7433 copovithane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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